Imidazo[1,2-a]pyrazine-2-aceticacid
Overview
Description
Imidazo[1,2-a]pyrazine-2-aceticacid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing imidazo[1,2-a]pyrazine derivatives involves an iodine-catalyzed one-pot three-component condensation. This reaction typically involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction is carried out at room temperature, offering good yields and a simple workup process .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyrazine-2-aceticacid are not extensively documented. the use of multicomponent reactions (MCRs) in industrial settings is advantageous due to their atom economy and efficiency in producing complex molecular structures .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-2-aceticacid can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, often facilitated by suitable catalysts.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidants.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrazine core .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-2-aceticacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-2-aceticacid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine-2-aceticacid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the nitrogen positioning, leading to different reactivity and biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity and potential for diverse biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrazin-2-ylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKWVBOCASYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315675 | |
Record name | Imidazo[1,2-a]pyrazine-2-aceticacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-75-8 | |
Record name | NSC296219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[1,2-a]pyrazine-2-aceticacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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